(S,Z)-N-(2-Oxotetrahydrofuran-3-yl)tetradec-9-enamide (S,Z)-N-(2-Oxotetrahydrofuran-3-yl)tetradec-9-enamide N-cis-tetradec-9Z-enoyl-L-Homoserine lactone is a N-acyl-amino acid.
Brand Name: Vulcanchem
CAS No.:
VCID: VC0120527
InChI: InChI=1S/C18H31NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-17(20)19-16-14-15-22-18(16)21/h5-6,16H,2-4,7-15H2,1H3,(H,19,20)/b6-5-/t16-/m0/s1
SMILES: CCCCC=CCCCCCCCC(=O)NC1CCOC1=O
Molecular Formula: C18H31NO3
Molecular Weight: 309.4 g/mol

(S,Z)-N-(2-Oxotetrahydrofuran-3-yl)tetradec-9-enamide

CAS No.:

Cat. No.: VC0120527

Molecular Formula: C18H31NO3

Molecular Weight: 309.4 g/mol

* For research use only. Not for human or veterinary use.

(S,Z)-N-(2-Oxotetrahydrofuran-3-yl)tetradec-9-enamide -

Specification

Molecular Formula C18H31NO3
Molecular Weight 309.4 g/mol
IUPAC Name (Z)-N-[(3S)-2-oxooxolan-3-yl]tetradec-9-enamide
Standard InChI InChI=1S/C18H31NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-17(20)19-16-14-15-22-18(16)21/h5-6,16H,2-4,7-15H2,1H3,(H,19,20)/b6-5-/t16-/m0/s1
Standard InChI Key CNVCBUGVTPVVJB-KJPDOMRESA-N
Isomeric SMILES CCCC/C=C\CCCCCCCC(=O)N[C@H]1CCOC1=O
SMILES CCCCC=CCCCCCCCC(=O)NC1CCOC1=O
Canonical SMILES CCCCC=CCCCCCCCC(=O)NC1CCOC1=O

Introduction

Chemical Identity and Properties

(S,Z)-N-(2-Oxotetrahydrofuran-3-yl)tetradec-9-enamide is structurally characterized by its unique combination of a lactone ring and a fatty acid chain with specific stereochemistry. The compound's fundamental properties are essential for understanding its behavior in various experimental and biological systems.

Table 1: Chemical Identification and Structural Properties

PropertyValue
CAS Registry Number1675245-06-3
Molecular FormulaC18H31NO3
Molecular Weight309.4 g/mol
Alternative NamesN-cis-tetradec-9Z-enoyl-L-Homoserine lactone; C14:1-Δ9-cis-(L)-HSL; N-(2-oxotetrahydrofuran-3S-yl) Myristoleyl Amide
Stereochemistry(S) at homoserine lactone center; (Z) at C9-C10 double bond
Physical StateCrystalline solid
Stability≥4 years (when stored properly)

The compound features a tetrahydrofuran ring with an amide linkage to a 14-carbon acyl chain containing a cis double bond at position 9 . This specific structural arrangement contributes significantly to its biological recognition and activity in bacterial signaling systems.

SolventSolubilitySpecial Considerations
DMSOApproximately 20 mg/mlRecommended solvent for stock solutions
Dimethyl formamideApproximately 20 mg/mlAlternative for stock preparation
Ethanol and primary alcoholsSolubleNot recommended due to lactone ring opening
Aqueous buffersSparingly soluble (~0.5 mg/ml)Best when first dissolved in DMSO (1:1 DMSO:PBS)

The compound's solubility profile indicates that stock solutions are best prepared in DMSO or dimethyl formamide, with caution regarding the use of alcohols due to their potential to compromise the compound's structure .

Biological Function and Significance

(S,Z)-N-(2-Oxotetrahydrofuran-3-yl)tetradec-9-enamide plays a fundamental role in bacterial communication systems, particularly in quorum sensing mechanisms.

Role in Quorum Sensing

Quorum sensing is a regulatory process through which bacteria coordinate gene expression in response to population density. This coordination manifests in various phenotypes including biofilm formation and virulence factor production . As an N-acylated homoserine lactone (AHL), (S,Z)-N-(2-Oxotetrahydrofuran-3-yl)tetradec-9-enamide functions as an autoinducer in this process .

The compound's specific structure, including its acyl chain length (C14), the presence and position of unsaturation (C9), and its stereochemistry, confers signal specificity through affinity for transcriptional regulators of the LuxR family . This specificity allows for precise control of gene expression in response to bacterial cell density.

Species-Specific Signaling

(S,Z)-N-(2-Oxotetrahydrofuran-3-yl)tetradec-9-enamide has been identified as a signaling molecule in the quorum sensing system of Agrobacterium vitis, a bacterial pathogen that causes crown gall disease in grapevines . This specificity highlights the evolutionary diversity of quorum sensing systems across different bacterial species.

Table 3: Comparison with Other Acylated Homoserine Lactones

Structural FeatureVariation in AHL FamilyFunctional Significance
Acyl Chain LengthC4-C18Determines receptor specificity
C3 SubstitutionHydrogen, hydroxyl, or oxo groupModifies receptor binding affinity
UnsaturationPresence/absence and positionAffects molecular conformation and recognition
Stereochemistry(S) or (R) configurationDetermines biological activity

The unique combination of structural features in (S,Z)-N-(2-Oxotetrahydrofuran-3-yl)tetradec-9-enamide contributes to its specific biological recognition and function in bacterial communication systems .

Laboratory Methodologies

Various methodologies are employed in research involving (S,Z)-N-(2-Oxotetrahydrofuran-3-yl)tetradec-9-enamide, particularly in the context of quorum sensing studies.

Preparation for Experimental Use

For laboratory applications, (S,Z)-N-(2-Oxotetrahydrofuran-3-yl)tetradec-9-enamide is typically supplied as a crystalline solid with purity ≥95% . Stock solutions are best prepared by dissolving the compound in an organic solvent purged with an inert gas, with DMSO being the preferred choice .

For aqueous applications, the compound should first be dissolved in DMSO and then diluted with the aqueous buffer of choice. This approach can achieve a solubility of approximately 0.5 mg/ml in a 1:1 solution of DMSO:PBS (pH 7.2) .

Experimental Applications

Research applications of (S,Z)-N-(2-Oxotetrahydrofuran-3-yl)tetradec-9-enamide include:

  • Studies of bacterial communication mechanisms

  • Investigation of quorum sensing inhibitors

  • Analysis of enzyme inhibition, including cholinesterase inhibitory activities

  • Evaluation of effects on bacterial phenotypes such as biofilm formation and virulence

In one documented study, this compound was used alongside other research materials in investigations related to COUP-TF (Chicken Ovalbumin Upstream Promoter-Transcription Factor) and its role in modulating lymphatic and metabolic signaling, indicating its versatility as a research tool .

Synthesis and Chemical Reactivity

The synthesis of (S,Z)-N-(2-Oxotetrahydrofuran-3-yl)tetradec-9-enamide typically involves multiple steps, requiring careful control to ensure high yields and purity.

Chemical Reactivity

(S,Z)-N-(2-Oxotetrahydrofuran-3-yl)tetradec-9-enamide contains several reactive functional groups that define its chemical behavior:

  • The lactone ring is susceptible to hydrolysis, particularly in the presence of primary alcohols or under basic conditions

  • The amide bond can undergo hydrolysis under acidic or basic conditions

  • The carbon-carbon double bond in the fatty acid chain can participate in addition reactions

In biological systems, the compound's reactivity is often enzyme-mediated, particularly in the context of quorum sensing systems where specific recognition of the molecular structure is critical.

Structural Considerations

The unique structure of (S,Z)-N-(2-Oxotetrahydrofuran-3-yl)tetradec-9-enamide combines a long aliphatic chain with a cyclic structure possessing both carbonyl and amide functionalities, potentially enhancing its biological activities. The stereochemistry at both the homoserine lactone center (S) and the carbon-carbon double bond (Z) are essential for proper biological recognition and function.

Future Research Directions

Research on (S,Z)-N-(2-Oxotetrahydrofuran-3-yl)tetradec-9-enamide continues to evolve, with several promising directions for future investigation.

Therapeutic Development

The potential applications of (S,Z)-N-(2-Oxotetrahydrofuran-3-yl)tetradec-9-enamide in antimicrobial therapy represent a significant area for future research. By developing compounds that modulate quorum sensing, researchers may create novel approaches to combat bacterial infections, particularly those involving biofilm formation and antibiotic resistance .

Structure-Activity Relationship Studies

Further research into the relationship between the structural features of (S,Z)-N-(2-Oxotetrahydrofuran-3-yl)tetradec-9-enamide and its biological activities could lead to the development of more effective quorum sensing modulators. This could involve synthesizing and testing analogues with variations in acyl chain length, position and configuration of unsaturation, and modifications to the homoserine lactone ring.

Cross-disciplinary Applications

The potential interactions of (S,Z)-N-(2-Oxotetrahydrofuran-3-yl)tetradec-9-enamide with eukaryotic signaling systems, as suggested by studies of its interaction with transcription factors like COUP-TF , indicate possible cross-disciplinary applications spanning from microbiology to human health.

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